Stereoselective Cytotoxicity: 20(R)-Rh2 is Non-Cytotoxic Unlike Its 20(S)-Epimer in Colon Cancer Cells
In a direct head-to-head comparison on HT-29 human colon cancer cells, 20(R)-ginsenoside Rh2 demonstrated no cytotoxic effect across a concentration range of 20-80 μM, in stark contrast to 20(S)-ginsenoside Rh2, which induced a significant, dose-dependent reduction in cell viability [1].
| Evidence Dimension | Cell Viability / Cytotoxicity |
|---|---|
| Target Compound Data | No significant reduction in viability at 50 μM and across a 20-80 μM dose range. |
| Comparator Or Baseline | 20(S)-Ginsenoside Rh2: Dose-dependent reduction in viability at 50 μM and across a 20-80 μM dose range. |
| Quantified Difference | Qualitatively opposite effects: 20(S)-Rh2 is cytotoxic, while 20(R)-Rh2 is non-cytotoxic in this model. |
| Conditions | In vitro, human colon cancer cell line HT-29, concentrations of 20, 40, 60, and 80 μM, assessed via real-time cellular analysis. |
Why This Matters
This defines a critical bifurcation in research utility; 20(R)-Rh2 is essential for studying non-cytotoxic mechanisms like immunomodulation or targeted signaling, whereas 20(S)-Rh2 is a tool for direct apoptosis/cytotoxicity studies.
- [1] Jeong, Y., Ku, S., You, H. J., Ji, G. E. A stereo-selective growth inhibition profile of ginsenoside Rh2 on human colon cancer cells. CyTA - Journal of Food, 2019, 17(1), 488-493. View Source
